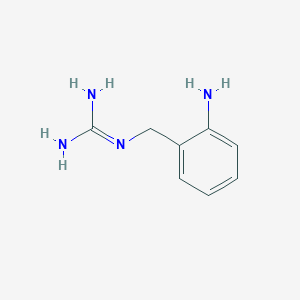
(2-Aminobenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobenzyl)guanidine is an organic compound that features a guanidine group attached to a benzyl ring with an amino substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Transition Metal Catalysis: Recent developments have shown that transition-metal-catalyzed guanidine synthesis, such as using copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, can efficiently produce guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide diverse guanidines in good yields.
Industrial Production Methods
Industrial production methods for guanidines often involve the use of carbodiimides and thioureas as starting materials. These methods are scalable and can be adapted to produce large quantities of guanidines for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions at the benzylic position are common, often involving nucleophilic substitution pathways.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroguanidines, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
Chemistry
In chemistry, (2-Aminobenzyl)guanidine is used as a building block for the synthesis of more complex molecules. Its ability to form hydrogen bonds and its high basicity make it a versatile reagent in organic synthesis .
Biology
In biological research, guanidines are studied for their interactions with proteins and nucleic acids. They are known to act as DNA minor groove binders and kinase inhibitors .
Medicine
Medically, guanidines have been explored for their potential as therapeutic agents. They have been investigated for their ability to modulate neurotransmitter release and for their potential use in treating conditions like myasthenic syndrome .
Industry
In industry, guanidines are used as catalysts and as components in the production of polymers and other materials. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (2-Aminobenzyl)guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple molecule with similar basicity and hydrogen bonding capabilities.
Nitroguanidine: Used as an insecticide and in explosives, featuring a nitro group attached to the guanidine moiety.
Thiourea Derivatives: Often used as guanidylating agents in the synthesis of guanidines.
Uniqueness
(2-Aminobenzyl)guanidine is unique due to its specific structure, which allows for targeted interactions with biological molecules and its potential for diverse chemical modifications. Its ortho-amino substitution on the benzyl ring provides additional sites for functionalization, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-[(2-aminophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) |
InChI Key |
CGNXNHLQUYQSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



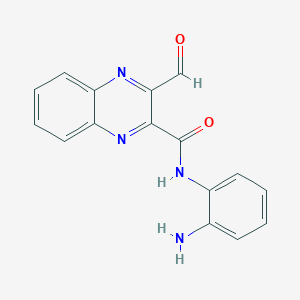
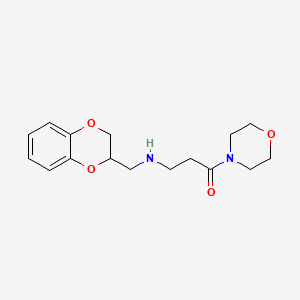

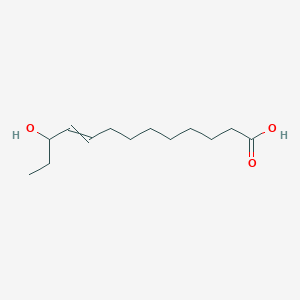

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
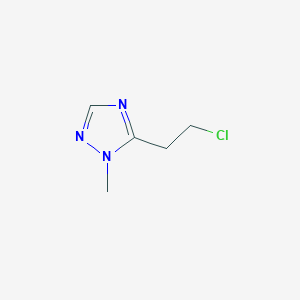

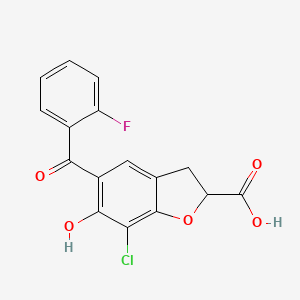

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

